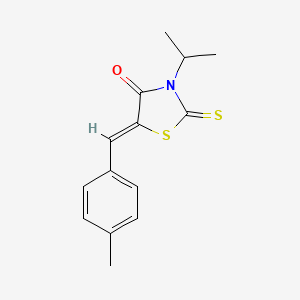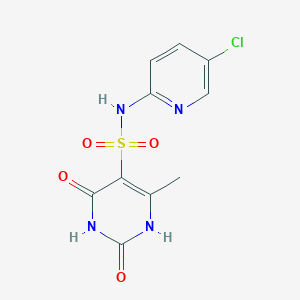![molecular formula C15H17BrN2O2 B6029257 N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6029257.png)
N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHCH belongs to the class of bicyclic hydrazones and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound for research purposes. Additionally, this compound has been found to be relatively stable and non-toxic at low concentrations, making it a safe compound to work with.
However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, this compound has been found to be less effective against certain cancer cell lines, and its efficacy may be limited in some cases.
Direcciones Futuras
There are several future directions for research on N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Another area of research is the elucidation of the precise mechanism of action of this compound. This could lead to the development of more effective drugs that target specific pathways involved in tumor growth and proliferation.
Finally, future research could focus on the synthesis and characterization of novel this compound derivatives with improved efficacy and selectivity. This could lead to the development of more potent and specific drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its unique structure and potent biological activity make it a promising candidate for drug development. Further research is needed to elucidate its precise mechanism of action and to develop more effective and specific drugs based on this compound.
Métodos De Síntesis
N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-hydroxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide in the presence of a catalyst. The reaction yields this compound as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of drug development. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-10-5-6-13(19)9(7-10)8-17-18-15(20)14-11-3-1-2-4-12(11)14/h5-8,11-12,14,19H,1-4H2,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSECWGSKHNNL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)

![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![N-isopropyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6029237.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6029242.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)